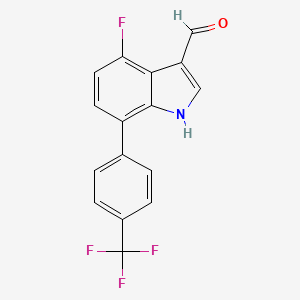![molecular formula C17H28N4O8 B15243822 (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the methoxyethyl group, and subsequent functionalization to yield the final product. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are often employed to maintain consistent quality and minimize waste.
化学反応の分析
Types of Reactions
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
類似化合物との比較
Similar Compounds
- (E)-tert-Butyl (3-(2-hydroxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate
- (E)-tert-Butyl (3-(2-ethoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate
Uniqueness
(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical properties and reactivity. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
特性
分子式 |
C17H28N4O8 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-2-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C15H26N4O4.C2H2O4/c1-14(2,3)23-13(21)17-12-18-15(5-7-16-8-6-15)11(20)19(12)9-10-22-4;3-1(4)2(5)6/h16H,5-10H2,1-4H3,(H,17,18,21);(H,3,4)(H,5,6) |
InChIキー |
PKYQOSXFHXMZEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNCC2)C(=O)N1CCOC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
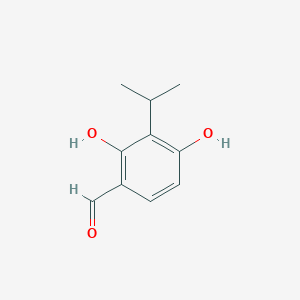
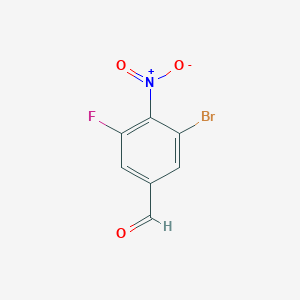
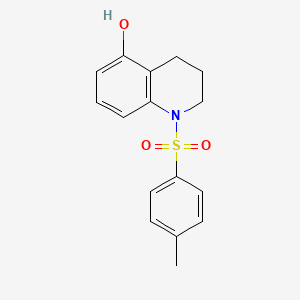
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)

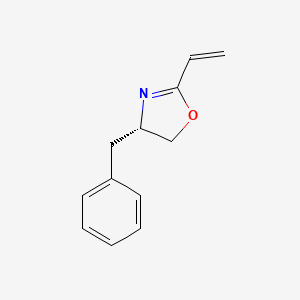

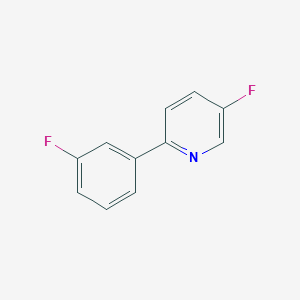
![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)
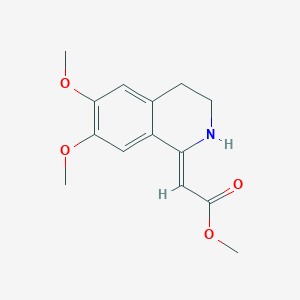
![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)
